An In-depth Technical Guide to Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, a key heterocyclic building block in modern drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's chemical properties, synthesis, reactivity, and its significant role as a scaffold for kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. This fused bicyclic structure is a bioisostere of purine, enabling it to interact with a wide range of biological targets, particularly protein kinases. Its rigid framework and synthetic tractability allow for the strategic placement of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a versatile intermediate, providing a handle for further chemical modifications to develop novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of inhibitors for various kinases, including CDKs and Pim-1, which are crucial targets in oncology.[1][2][3][4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is fundamental for its application in synthesis and drug design.
General Properties
| Property | Value | Source |
| CAS Number | 52664-01-4 | [6], [7] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Appearance | Colorless solid | [8] |
| Storage | Sealed in dry, 2-8°C | [6] |
Spectroscopic Data
The structural integrity of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is confirmed by the following spectroscopic data.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): [8]
-
8.50 (s, 1H, H²)
-
7.08 (d, J = 0.9 Hz, 1H, H⁶)
-
4.27 (q, J = 7.1 Hz, 2H, OCH₂)
-
2.69 (d, J = 0.9 Hz, 3H, 7-CH₃)
-
2.56 (s, 3H, 5-CH₃)
-
1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): [8]
-
162.29 (C⁵)
-
161.78 (C=O)
-
147.00 (C³ᵃ)
-
146.59 (C⁷)
-
146.43 (C²)
-
110.64 (C⁶)
-
100.79 (C³)
-
59.33 (OCH₂)
-
24.50 (5-CH₃)
-
16.53 (7-CH₃)
-
14.43 (OCH₂CH₃)
Mass Spectrometry (ESI):
-
m/z (exp.): 220.2 [M + H]⁺; calculated for C₁₁H₁₃N₃O₂ [M + H]⁺: 220.10[8]
Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
The synthesis of the title compound is efficiently achieved through a well-established multi-step procedure starting from readily available materials.
Synthetic Pathway Overview
The construction of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] A common and effective route to Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate starts from ethyl 2-cyanoacetate.[8]
Caption: Synthetic route to the title compound.
Detailed Experimental Protocol[8]
Step 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate
-
To ethyl 2-cyanoacetate, add N,N-dimethylformamide dimethyl acetal ((MeO)₂CHNMe₂).
-
Heat the reaction mixture at 70°C for 6 hours.
-
The product is typically used in the next step without isolation. The reported yield for this step is approximately 90%.
Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
To the crude ethyl 2-cyano-3-(dimethylamino)acrylate, add a solution of hydrazine hydrate (NH₂NH₂·H₂O) in a mixture of ethanol and water.
-
Heat the reaction mixture at 90°C for 4 hours.
-
After cooling, the product precipitates and can be collected by filtration. The reported yield is 82%.
Step 3: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a solution of ethyl 5-amino-1H-pyrazole-4-carboxylate in a mixture of acetic acid and ethanol, add acetylacetone (CH₃COCH₂COCH₃).
-
Heat the reaction mixture at 100°C for 6 hours.
-
Upon cooling, the product crystallizes and can be isolated by filtration. The reported yield is 80%.
Chemical Reactivity and Derivatization
The chemical reactivity of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the interplay of the electron-rich pyrazole ring, the electron-deficient pyrimidine ring, and the versatile ethyl ester functionality.
Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system exhibits a distinct reactivity pattern. The pyrazole moiety is susceptible to electrophilic attack, while the pyrimidine ring is prone to nucleophilic substitution, particularly at the 5- and 7-positions if appropriate leaving groups are present.[9]
Transformations of the Ethyl Ester Group
The ethyl ester at the 3-position is a key functional group for further derivatization, enabling the synthesis of a diverse library of analogues.
The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides.
General Experimental Protocol for Hydrolysis:
-
Dissolve Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in a suitable solvent such as a mixture of ethylene glycol and water.
-
Add an aqueous solution of a strong base, for example, 3 N sodium hydroxide.
-
Heat the mixture at reflux overnight.
-
After cooling, acidify the reaction mixture with a strong acid like concentrated HCl to precipitate the carboxylic acid.
-
The product can then be extracted with an organic solvent like ethyl acetate.
The carboxylic acid obtained from hydrolysis can be coupled with various primary and secondary amines to form a wide range of amides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) by introducing diverse substituents.[10]
General Experimental Protocol for Amidation:
-
To a solution of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDCI/HOBt.
-
Add the desired amine and a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification, typically by column chromatography.
The ethyl ester can be reduced to the corresponding primary alcohol, (5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.[11] This alcohol can serve as a precursor for further functionalization, such as etherification or oxidation to an aldehyde.
General Experimental Protocol for Reduction with NaBH₄/CaCl₂: [11]
-
Suspend Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate and calcium chloride in ethanol.
-
Add sodium borohydride portion-wise to the suspension.
-
Heat the mixture to reflux for several hours.
-
After cooling, quench the reaction with an aqueous solution of ammonium chloride and acidify with dilute HCl.
-
Extract the product with an organic solvent and purify as needed.
Caption: Key transformations of the ethyl ester group.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] Its ability to mimic the adenine core of ATP allows it to bind to the ATP-binding site of various kinases, leading to their inhibition. Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a valuable starting material for the synthesis of these inhibitors.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers, making it an attractive target for cancer therapy. Several potent and selective Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed.[1][12][13] The synthesis of these inhibitors often involves the derivatization of the pyrazolo[1,5-a]pyrimidine core, where the ethyl ester of the title compound can be converted to various amides to explore SAR.[1]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolo[1,5-a]pyrimidine core is present in several potent CDK inhibitors.[3][4][5] For instance, dinaciclib, a potent CDK inhibitor, features a related pyrazolo[1,5-a]pyrimidine structure. The synthetic accessibility of derivatives from Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate makes it a valuable platform for the development of new CDK inhibitors.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
In case of accidental ingestion or if irritation persists, seek medical advice.[2]
-
Conclusion
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetically versatile and medicinally relevant heterocyclic compound. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the creation of diverse chemical libraries. Its proven utility as a scaffold for potent kinase inhibitors underscores its significance in the field of drug discovery and development, particularly in the search for new anticancer therapeutics. This guide provides a foundational understanding of its chemical properties and applications, intended to facilitate its use in innovative research endeavors.
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